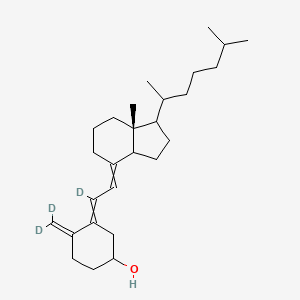
Vitamin D3;Colecalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecalciferol, also known as vitamin D3, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is also found in certain foods and can be taken as a dietary supplement. Cholecalciferol plays a crucial role in maintaining calcium and phosphate balance in the body, which is essential for healthy bone formation and maintenance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholecalciferol is synthesized in the skin from 7-dehydrocholesterol through a photochemical reaction triggered by UVB radiation. This process involves the conversion of 7-dehydrocholesterol to previtamin D3, which then undergoes a thermal isomerization to form cholecalciferol .
Industrial Production Methods: Industrially, cholecalciferol is produced by the ultraviolet irradiation of 7-dehydrocholesterol extracted from lanolin found in sheep’s wool. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Cholecalciferol undergoes several biochemical reactions to become biologically active. The primary reactions include hydroxylation in the liver and kidneys .
Common Reagents and Conditions:
Hydroxylation: In the liver, cholecalciferol is hydroxylated by the enzyme CYP2R1 or CYP27A1 to form 25-hydroxycholecalciferol (calcifediol).
Further Hydroxylation: In the kidneys, 25-hydroxycholecalciferol is further hydroxylated by the enzyme CYP27B1 to form 1,25-dihydroxycholecalciferol (calcitriol), the active form of vitamin D.
Major Products Formed:
- Calcifediol (25-hydroxycholecalciferol)
- Calcitriol (1,25-dihydroxycholecalciferol)
Applications De Recherche Scientifique
Cholecalciferol has a wide range of applications in scientific research, including:
- Chemistry: Used as a standard in the analysis of vitamin D content in various samples .
- Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on cell differentiation and immune function .
- Medicine: Used in the prevention and treatment of vitamin D deficiency, rickets, osteoporosis, and other bone-related disorders .
- Industry: Added to food products such as milk, yogurt, and cereals to fortify them with vitamin D .
Mécanisme D'action
Cholecalciferol is a provitamin that is converted to its active form, calcitriol, through two hydroxylation steps. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. This binding regulates the expression of genes involved in calcium and phosphate absorption in the intestines, calcium mobilization from bones, and renal reabsorption of phosphate .
Comparaison Avec Des Composés Similaires
- Ergocalciferol (Vitamin D2): Another form of vitamin D found in plants and fungi. It is less potent than cholecalciferol and has a different side chain structure .
- Calcifediol (25-hydroxycholecalciferol): The primary circulating form of vitamin D, used to assess vitamin D status in the body .
- Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D that exerts biological effects by binding to the VDR .
Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high potency and efficiency in raising and maintaining serum 25-hydroxyvitamin D levels compared to ergocalciferol. It is the preferred form of vitamin D for supplementation due to its superior bioavailability and stability .
Propriétés
Formule moléculaire |
C27H44O |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D |
Clé InChI |
QYSXJUFSXHHAJI-HKRPIZEASA-N |
SMILES isomérique |
[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)CCCC(C)C)C)O)[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



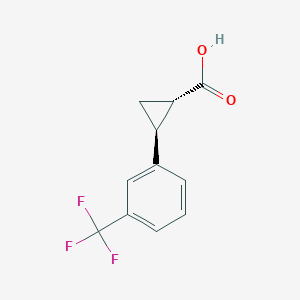
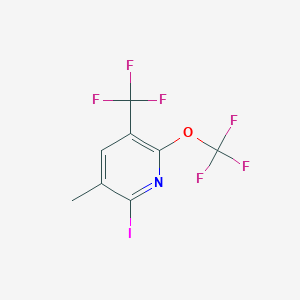
![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
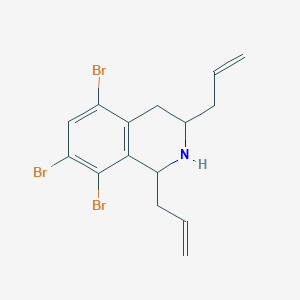
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

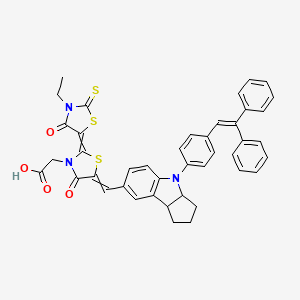
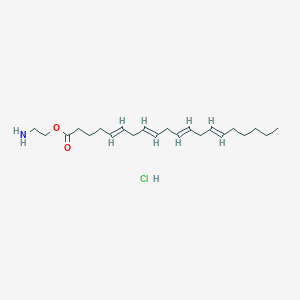
![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)

